molecular formula C16H12Cl2N4O3S2 B2960153 (2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897474-52-1

(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2960153
M. Wt: 443.32
InChI Key: AVFBAJNFPDPKJO-UHFFFAOYSA-N
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Description

“(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a research compound with the molecular formula C16H12Cl2N4O3S2 and a molecular weight of 443.32. It is a benzothiazole derivative .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A specific synthesis method for benzo[d]thiazol-2-yl (piperazin-1-yl) methanones involves the molecular hybridization method .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A notable application of related compounds involves their synthesis and evaluation for antimicrobial activity. Patel et al. (2011) synthesized new pyridine derivatives, including compounds with structural similarities to the queried chemical, and tested their antimicrobial effectiveness against various bacterial and fungal strains. These compounds showed variable and modest activity, indicating a potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural Characterization

Eckhardt et al. (2020) detailed the crystal and molecular structure of a side product in the synthesis of a benzothiazinone class, which includes anti-tuberculosis drug candidates. This research highlights the importance of understanding the structural aspects of related chemical compounds in drug synthesis (Eckhardt et al., 2020).

Luminescence Sensitization

Compounds with thiophenyl-derivatized nitrobenzoato structures have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. This study by Viswanathan and Bettencourt-Dias (2006) explores the potential of such compounds in enhancing luminescence efficiency, which could have applications in lighting and display technologies (Viswanathan & Bettencourt-Dias, 2006).

Drug Design and Bioactivity

Research into compounds structurally related to the queried chemical also extends into drug design and the exploration of bioactive properties. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds for their antibacterial activity using density functional theory calculations and molecular docking studies. These studies provide insights into the antibacterial potential and molecular interactions of such compounds (Shahana & Yardily, 2020).

properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O3S2/c17-13-8-10(14(18)27-13)15(23)20-3-5-21(6-4-20)16-19-11-2-1-9(22(24)25)7-12(11)26-16/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFBAJNFPDPKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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